molecular formula C16H23N3O B7921255 2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921255
M. Wt: 273.37 g/mol
InChI Key: NACRROLINSVOBU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone is a tertiary amine featuring a pyrrolidine core substituted with a benzyl-cyclopropyl-amino group and an amino-ethanone moiety. Its stereochemistry (S-configuration at the pyrrolidine ring) and structural complexity make it a candidate for pharmaceutical applications, particularly in targeting receptors requiring rigid, conformationally constrained ligands. The cyclopropyl group enhances metabolic stability, while the benzyl moiety may facilitate aromatic interactions in biological systems .

Properties

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACRROLINSVOBU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₉H₂₉N₃O
  • CAS Number : 1216635-36-7

Its structure features a pyrrolidine ring, which is significant for its biological activity. The presence of the benzyl and cyclopropyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :
Table 1 summarizes the MIC values of the compound against selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195
Candida albicans0.0048

These values indicate that the compound exhibits strong antibacterial and antifungal activities, particularly against S. aureus and E. coli, with complete inhibition observed within 8 hours of exposure .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its interaction with microbial targets. For instance, modifications to the benzyl or cyclopropyl moieties can enhance potency or reduce toxicity.

Key Observations :

  • Compounds with halogen substitutions demonstrated increased antibacterial activity.
  • The configuration of the amino group plays a role in bioactivity, with certain stereoisomers showing enhanced effects .

Study on Antibacterial Efficacy

A recent study published in MDPI evaluated several pyrrolidine derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy .

Comparative Analysis

In a comparative analysis involving various alkaloids, it was found that derivatives similar to this compound showed superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential for developing new therapeutic agents from this class of compounds .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Neuropharmacology

Research indicates that derivatives of this compound may have effects on neurotransmitter systems, particularly those related to mood and anxiety disorders. Studies have focused on its potential as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for depression and anxiety .

Drug Design and Development

The compound's unique structure allows it to be modified for enhanced pharmacological properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing side effects.

Data Table: SAR Studies on Derivatives

Compound NameModificationActivityReference
Compound ABenzyl group modificationIncreased potency as SSRI
Compound BCyclopropyl ring alterationEnhanced receptor binding
Compound CEthanolamine extensionBroadened therapeutic profile

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

  • Formation of Pyrrolidine Ring : Utilizing cyclization reactions.
  • Benzyl Group Introduction : Employing nucleophilic substitution methods.
  • Final Functionalization : Achieving the target compound through careful reaction control.

Potential Therapeutic Uses

The compound's potential therapeutic applications extend beyond neuropharmacology. It may also play a role in treating various conditions such as:

  • Pain Management : Modulating pain pathways in the central nervous system.
  • Inflammatory Disorders : Acting on inflammatory mediators.

Case Study: Pain Management

A study demonstrated that modifications of this compound exhibited analgesic properties in animal models, suggesting utility in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Variations

Compound Name Core Ring Substituents Molecular Weight Key Features
Target Compound Pyrrolidine Benzyl-cyclopropyl-amino, ethanone ~315.46 (est.) S-configuration, cyclopropyl
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone Piperidine Benzyl-cyclopropyl-amino, ethanone 211.30 Larger ring, increased flexibility
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Pyrrolidine Benzyl-cyclopropyl-amino, 3-methyl-butanone 315.46 Branched chain, higher lipophilicity
  • Branching: The butanone variant (3-methyl substitution) increases steric bulk, which may reduce solubility but enhance target affinity through hydrophobic interactions .

Substituent Variations

Compound Name Cyclopropyl Group Additional Groups Molecular Weight Source
Target Compound Yes Benzyl ~315.46 (est.)
2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone Yes Methyl-pyrrolidine spacer ~329.48 (est.)
2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone Yes Cyclopropyl-methyl (no benzyl) 211.30
  • Key Differences: Benzyl vs. Cyclopropyl-Methyl: The benzyl group introduces aromaticity, enabling π-π stacking in receptor binding, whereas cyclopropyl-methyl lacks this feature but may improve metabolic stability .

Functional Group Variations

Compound Name Ketone Chain Amino Group Position Molecular Weight Source
Target Compound Ethanone C2 ~315.46 (est.)
2-Amino-1-(2-hydroxyphenyl)ethanone Ethanone C2, hydroxyphenyl 151.17
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Aldoxime Fluoropyridine 352.52
  • Key Differences: Hydroxyphenyl Substitution: The hydroxyacetophenone derivative (151.17 g/mol) lacks the pyrrolidine-cyclopropyl system, reducing steric complexity but enabling hydrogen bonding . Aldoxime and Fluoropyridine: Pyridine-based compounds (e.g., MFCD15530304) prioritize electronic effects (e.g., fluorine substitution) over the conformational rigidity seen in the target compound .

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-containing derivatives (e.g., target compound) are less prone to oxidative metabolism compared to isopropyl or benzyl-only analogs .
  • Stereochemical Impact : The S-configuration in the target compound may enhance enantioselective binding to chiral receptors, as seen in related pyrrolidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.